

Application Note & Protocol: Quantifying ICG-amine Concentration in Biological Samples

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Compound of Interest

Compound Name: ICG-amine

Cat. No.: B11929747

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the quantification of Indocyanine Green (ICG)-amine in various biological samples. It is intended to guide researchers in accurately measuring **ICG-amine** concentrations for applications such as pharmacokinetic studies, biodistribution analysis, and conjugation efficiency assessments.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical diagnostics for applications like determining cardiac output and hepatic function[1][2][3]. Amine-reactive derivatives of ICG, such as **ICG-amine**, allow for the covalent labeling of molecules containing carbonyl groups, enabling the creation of targeted fluorescent probes for research and clinical development[1][2]. Accurate quantification of **ICG-amine** in biological matrices is crucial for understanding its behavior in vivo and for the development of novel diagnostic and therapeutic agents.

This application note details two primary methods for the quantification of **ICG-amine** and its conjugates in biological samples:

- High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS): A highly sensitive and specific method for the precise quantification of ICG and its derivatives.
- Fluorescence Spectroscopy: A more accessible method suitable for relative quantification and biodistribution studies.

Quantitative Data Summary

The following tables summarize typical performance data for HPLC-MS/MS methods used to quantify ICG in biological samples. These values can serve as a benchmark for researchers developing their own assays.

Table 1: HPLC-MS/MS Method Performance for ICG Quantification in Rat Plasma

Parameter	Value	Reference
Linearity Range	1–1000 ng/mL	[4][5][6]
Regression Coefficient (r^2)	≥ 0.998	[4][5][6]
Lower Limit of Quantitation (LLOQ)	3 ng/mL	[7]
Intra-day Precision (%RSD)	< 13.5%	[4][5][6]
Inter-day Precision (%RSD)	< 13.5%	[4][5][6]
Accuracy (%Bias)	-10.03% to 11.56%	[4][5][6]

Table 2: HPLC-MS/MS Method Performance for ICG Quantification in Murine Liver Tissue

Parameter	Value	Reference
Linearity Range	50–1500 ng/mL	[8]
Intra-day Precision (%RSD)	< 6.28%	[8]
Inter-day Precision (%RSD)	< 6.28%	[8]
Extraction Recovery	85–108%	[8]

Experimental Protocols

Protocol 1: Quantification of ICG-amine by HPLC-MS/MS

This protocol is adapted from validated methods for ICG quantification in plasma and tissue and is suitable for obtaining absolute concentration values.

3.1.1. Materials

- **ICG-amine** standard
- Internal Standard (IS), e.g., IR-820 or Rutin[7][9]
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- Biological matrix (plasma, tissue homogenate)
- Microcentrifuge tubes
- HPLC system coupled to a tandem mass spectrometer (MS/MS)
- Analytical column (e.g., C18 column)[4][9]

3.1.2. Sample Preparation

Plasma Samples

- Thaw plasma samples to room temperature.
- In a microcentrifuge tube, add 50 μ L of plasma.
- Add 10 μ L of the internal standard working solution.
- Add 150 μ L of a protein precipitation solution (e.g., acetonitrile:methanol, 9:1 v/v)[9].

- Vortex the mixture for 1 minute.
- Centrifuge at 14,900 x g for 10 minutes to pellet the precipitated proteins[9].
- Transfer the supernatant to an HPLC vial for analysis.

Tissue Samples

- Harvested tissues should be homogenized in a suitable buffer.
- For protein precipitation in tissue homogenates, cold acetone in an acidic solution (pH 5.0) can be used[8].
- Follow steps 2-7 as for plasma samples, adjusting volumes as necessary based on the homogenate concentration.

3.1.3. HPLC-MS/MS Analysis

- Column: A C18 reversed-phase column is commonly used[4][9].
- Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is a typical mobile phase composition[4][8].
- Flow Rate: A flow rate of 0.3 mL/min is a common starting point[4].
- Injection Volume: 2-10 μL [4][9].
- Mass Spectrometer: Operate in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM)[4][9].
 - MRM Transitions:
 - ICG: m/z 753.4 \rightarrow 330.2[4][9]
 - The specific transition for **ICG-amine** may need to be determined empirically but will be very similar to ICG.

3.1.4. Data Analysis

- Construct a calibration curve by plotting the peak area ratio of the **ICG-amine** to the internal standard against the concentration of the standards.
- Use a linear regression to fit the calibration curve.
- Determine the concentration of **ICG-amine** in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Quantification of ICG-amine by Fluorescence Spectroscopy

This protocol is suitable for relative quantification in applications like biodistribution studies where samples are processed in parallel.

3.2.1. Materials

- **ICG-amine** standard
- Dimethyl sulfoxide (DMSO)[10][11]
- Sodium dodecyl sulfate (SDS) solution
- Phosphate-buffered saline (PBS)
- Fluorometer with NIR capabilities
- Homogenizer (for tissue samples)

3.2.2. Sample Preparation

- Harvest organs or collect blood samples.
- For solid organs, homogenize the tissue in a known volume of a suitable solvent like DMSO to extract the **ICG-amine**[11].
- For blood, centrifuge to separate plasma. Plasma samples may require dilution with DMSO or an SDS solution to reduce quenching and ensure the fluorescence signal is within the linear range of the instrument[10][12].

- Centrifuge the tissue homogenates or diluted plasma at high speed (e.g., 12,000 x g) for 30 minutes to pellet any debris[12].
- Collect the supernatant for fluorescence measurement.

3.2.3. Fluorescence Measurement

- Prepare a standard curve of **ICG-amine** in the same solvent used for sample extraction (e.g., DMSO).
- Set the excitation wavelength of the fluorometer to approximately 780 nm and the emission wavelength to be scanned from 795 nm to 900 nm[10][11]. The peak emission for ICG is around 810-820 nm[13].
- Measure the fluorescence intensity of the standards and the prepared samples.

3.2.4. Data Analysis

- Construct a calibration curve by plotting the fluorescence intensity of the standards against their known concentrations.
- Determine the concentration of **ICG-amine** in the unknown samples by comparing their fluorescence intensity to the calibration curve.
- The results can be expressed as the amount of **ICG-amine** per gram of tissue or per milliliter of blood/plasma.

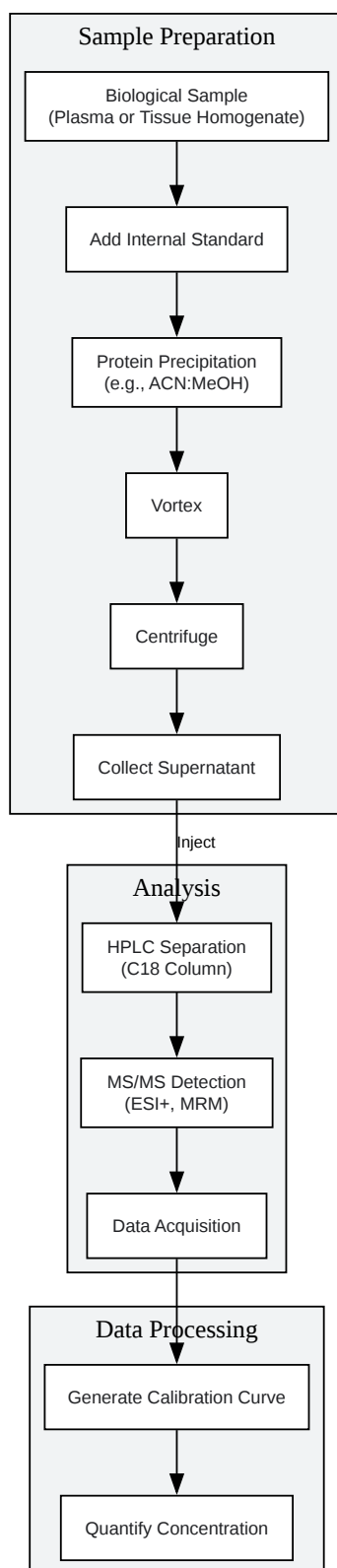
Stability and Storage

ICG is known to be unstable in aqueous solutions and prone to aggregation and degradation[14].

- **Stock Solutions:** **ICG-amine** should be dissolved in an organic solvent like DMSO and stored at $\leq -15^{\circ}\text{C}$, protected from light and moisture. Reconstituted DMSO stock solutions can be stored for less than two weeks at -15°C [1].
- **Biological Samples:** The stability of ICG in plasma should be evaluated under the specific storage and handling conditions of the experiment, including short-term room temperature

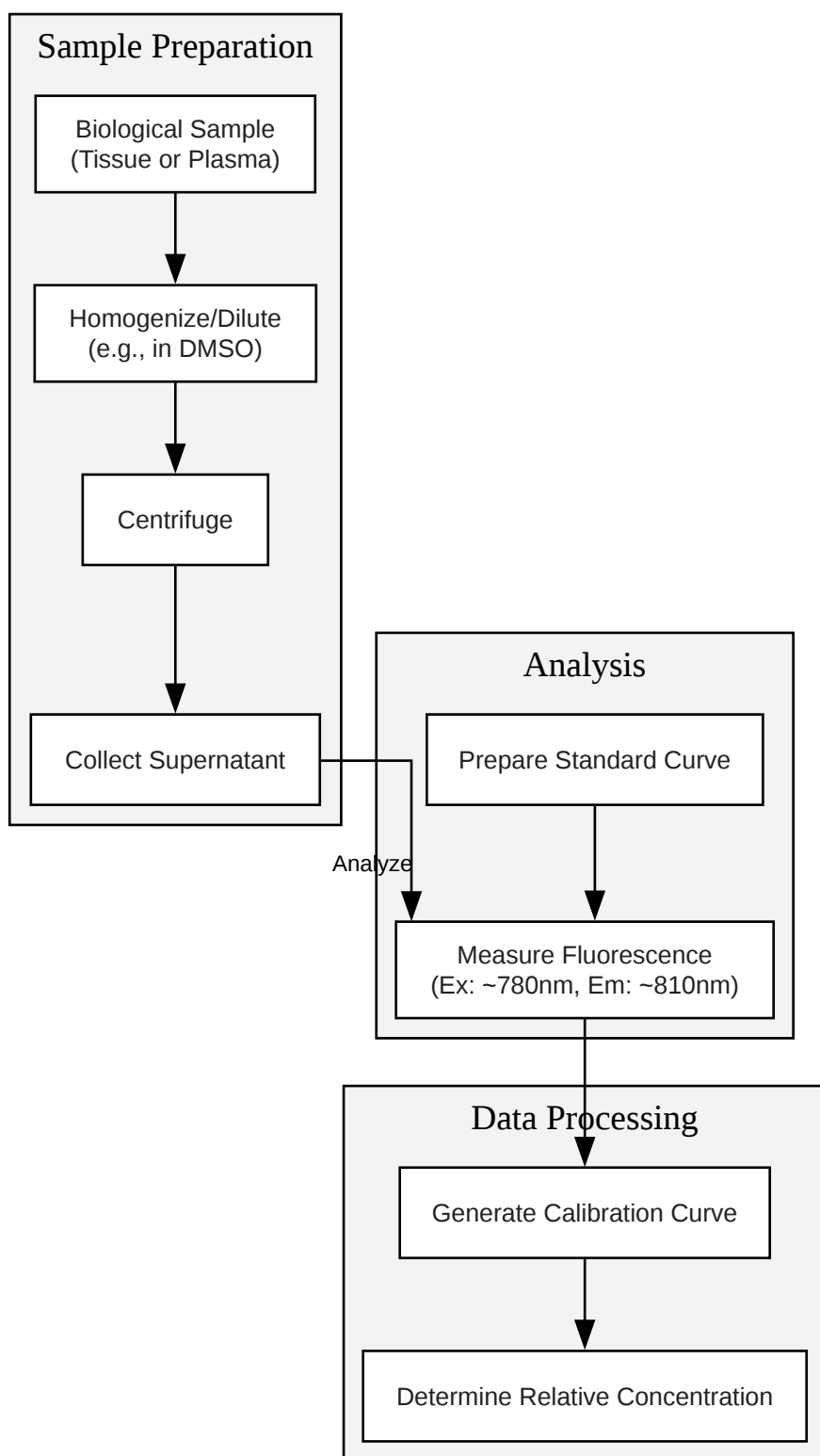
stability and freeze-thaw stability[9]. When possible, process samples immediately or store them at -80°C.

Visualizations



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Caption: HPLC-MS/MS workflow for **ICG-amine** quantification.



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Caption: Fluorescence spectroscopy workflow for **ICG-amine** quantification.

Conclusion

The choice of method for quantifying **ICG-amine** in biological samples depends on the specific requirements of the study. HPLC-MS/MS offers high sensitivity and specificity for absolute quantification, making it ideal for pharmacokinetic studies. Fluorescence spectroscopy provides a simpler, high-throughput alternative for relative quantification, which is well-suited for biodistribution and screening assays. Proper sample handling and consideration of the dye's stability are critical for obtaining accurate and reproducible results with either method.

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